[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate
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Overview
Description
PI-88, also known as muparfostat, is a heparan sulfate mimetic composed of a complex mixture of sulfated oligosaccharides. It was identified in the late 1990s as a potent inhibitor of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix and basement membranes. PI-88 has shown significant potential in blocking angiogenesis, metastasis, and tumor growth in preclinical animal models .
Preparation Methods
The preparation of PI-88 involves the chemical sulfonation of natural oligosaccharides. The major oligosaccharide constituents of PI-88 are prepared by sulfonation of individually purified phosphorylated oligosaccharides isolated from the PI-88 precursor . The synthetic route includes the separation of oligosaccharides followed by their detailed structural characterization using nuclear magnetic resonance spectroscopy . Industrial production methods involve large-scale sulfonation and purification processes to obtain the desired sulfated oligosaccharides.
Chemical Reactions Analysis
PI-88 undergoes various chemical reactions, primarily involving its sulfated oligosaccharide components. The compound is known for its potent inhibition of heparanase and in vitro angiogenesis . The reactions it undergoes include:
Oxidation: PI-88 can undergo oxidation reactions, particularly involving its sulfated groups.
Reduction: Reduction reactions can occur, affecting the sulfated oligosaccharides.
Substitution: Substitution reactions involving the sulfated groups are common. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified sulfated oligosaccharides with altered biological activities.
Scientific Research Applications
PI-88 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: PI-88 has been investigated as an adjuvant therapy for hepatocellular carcinoma, multiple myeloma, lung cancer, metastatic melanoma, and prostate cancer. It has shown potential in inhibiting angiogenesis and metastasis.
Angiogenesis Inhibition: PI-88 blocks the interactions of angiogenic growth factors such as fibroblast growth factor-1, fibroblast growth factor-2, and vascular endothelial growth factor with heparan sulfate, thereby inhibiting new blood vessel growth.
Inflammatory Diseases: The compound has been explored for its potential in treating inflammatory diseases due to its inhibition of heparanase.
Antiviral Activity: PI-88 displays antiviral activity against viruses that utilize heparan sulfate as an entry receptor or co-receptor.
Mechanism of Action
PI-88 exerts its effects by inhibiting heparanase, an enzyme that cleaves heparan sulfate in the extracellular matrix. This inhibition prevents the release of angiogenic growth factors from the extracellular matrix, thereby blocking angiogenesis . Additionally, PI-88 interacts with angiogenic growth factors such as vascular endothelial growth factor, fibroblast growth factor-1, and fibroblast growth factor-2, reducing their functional activity . The compound binds with high affinity to these growth factors, further inhibiting their interactions with heparan sulfate .
Comparison with Similar Compounds
PI-88 is unique among heparan sulfate mimetics due to its potent inhibition of heparanase and its ability to block angiogenesis and metastasis. Similar compounds include:
Maltohexaose sulfate: Another heparan sulfate mimetic with similar inhibitory activity.
PG545 (pixatimod): A related heparan sulfate mimetic heparanase inhibitor currently in clinical trials.
PG500 and PG501: Novel heparan sulfate mimetics that have shown greater activity than PI-88 in certain assays.
Properties
Molecular Formula |
C30H53O77PS16 |
---|---|
Molecular Weight |
2189.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C30H53O77PS16/c31-108(32,33)82-1-6-14(99-116(55,56)57)20(102-119(64,65)66)25(106-123(76,77)78)29(87-6)94-17-12(97-114(49,50)51)8(3-84-110(37,38)39)89-27(23(17)104-121(70,71)72)92-16-11(96-113(46,47)48)7(2-83-109(34,35)36)88-26(22(16)103-120(67,68)69)93-18-13(98-115(52,53)54)9(4-85-111(40,41)42)90-28(24(18)105-122(73,74)75)95-21-19(101-118(61,62)63)15(100-117(58,59)60)10(5-86-112(43,44)45)91-30(21)107-124(79,80)81/h6-30H,1-5H2,(H2,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
IPOGMIXXMPIMID-RIWCUPLTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OS(=O)(=O)O)O[C@H]3[C@@H]([C@H](O[C@@H]([C@H]3OS(=O)(=O)O)O[C@H]4[C@@H]([C@H](O[C@@H]([C@H]4OS(=O)(=O)O)O[C@H]5[C@H]([C@@H]([C@H](O[C@@H]5OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2OS(=O)(=O)O)OC3C(C(OC(C3OS(=O)(=O)O)OC4C(C(OC(C4OS(=O)(=O)O)OC5C(C(C(OC5OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
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